molecular formula C12H8BrN3O2S B11832739 5-(Benzenesulfonyl)-7-bromo-5H-pyrrolo[2,3-b]pyrazine

5-(Benzenesulfonyl)-7-bromo-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B11832739
M. Wt: 338.18 g/mol
InChI Key: DELMULJQKYZFSP-UHFFFAOYSA-N
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Description

5-(Benzenesulfonyl)-7-bromo-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzenesulfonyl)-7-bromo-5H-pyrrolo[2,3-b]pyrazine typically involves cyclization, ring annulation, and cycloaddition reactions. One common method includes the direct C-H arylation of pyrrolopyrazine derivatives . The reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(Benzenesulfonyl)-7-bromo-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the pyrrolopyrazine scaffold .

Scientific Research Applications

5-(Benzenesulfonyl)-7-bromo-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Benzenesulfonyl)-7-bromo-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, it binds to the active site of FGFRs, preventing the phosphorylation of downstream signaling proteins. This inhibition disrupts cellular processes such as proliferation, differentiation, and survival, making it a potential therapeutic agent for cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Benzenesulfonyl)-7-bromo-5H-pyrrolo[2,3-b]pyrazine is unique due to its specific substitution pattern and the presence of both a benzenesulfonyl and a bromine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C12H8BrN3O2S

Molecular Weight

338.18 g/mol

IUPAC Name

5-(benzenesulfonyl)-7-bromopyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C12H8BrN3O2S/c13-10-8-16(12-11(10)14-6-7-15-12)19(17,18)9-4-2-1-3-5-9/h1-8H

InChI Key

DELMULJQKYZFSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=NC=CN=C32)Br

Origin of Product

United States

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